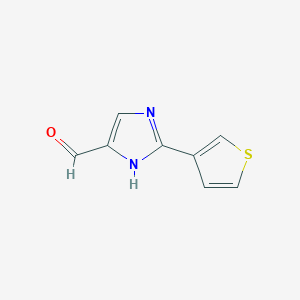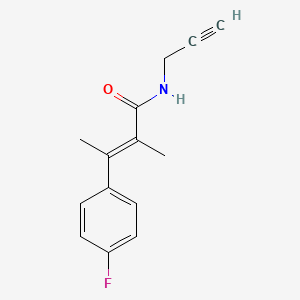
(E)-3-(4-fluorophenyl)-2-methyl-N-prop-2-ynylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-fluorophenyl)-2-methyl-N-prop-2-ynylbut-2-enamide is an organic compound that belongs to the class of enamides It features a fluorophenyl group, a methyl group, and a prop-2-ynyl group attached to a but-2-enamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-fluorophenyl)-2-methyl-N-prop-2-ynylbut-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the but-2-enamide backbone. This can be achieved through the reaction of an appropriate amine with a suitable acyl chloride or anhydride under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile.
Addition of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(4-fluorophenyl)-2-methyl-N-prop-2-ynylbut-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(E)-3-(4-fluorophenyl)-2-methyl-N-prop-2-ynylbut-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its potential use in the synthesis of other valuable compounds and intermediates.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-fluorophenyl)-2-methyl-N-prop-2-ynylbut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(4-fluorophenyl)prop-2-en-1-ol
- (E)-2-(((4-fluorophenyl)imino)methyl)phenol
- N’-[(E)-(4-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
(E)-3-(4-fluorophenyl)-2-methyl-N-prop-2-ynylbut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group contributes to its stability and reactivity, while the prop-2-ynyl group provides opportunities for further functionalization and derivatization.
Propiedades
Número CAS |
60548-38-1 |
|---|---|
Fórmula molecular |
C14H14FNO |
Peso molecular |
231.26 g/mol |
Nombre IUPAC |
(E)-3-(4-fluorophenyl)-2-methyl-N-prop-2-ynylbut-2-enamide |
InChI |
InChI=1S/C14H14FNO/c1-4-9-16-14(17)11(3)10(2)12-5-7-13(15)8-6-12/h1,5-8H,9H2,2-3H3,(H,16,17)/b11-10+ |
Clave InChI |
CJRRJXTZRXMUPC-ZHACJKMWSA-N |
SMILES isomérico |
C/C(=C(/C)\C(=O)NCC#C)/C1=CC=C(C=C1)F |
SMILES canónico |
CC(=C(C)C(=O)NCC#C)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12834189.png)
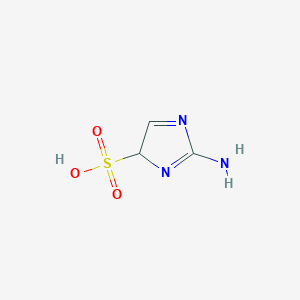
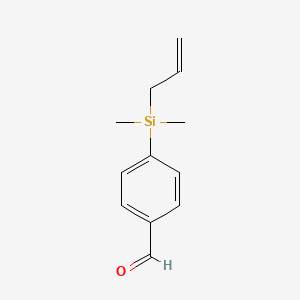
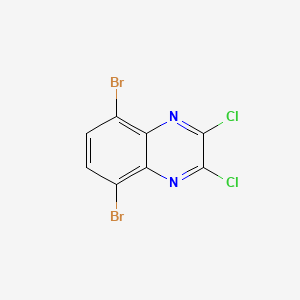
![4-Amino-1-[5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12834214.png)
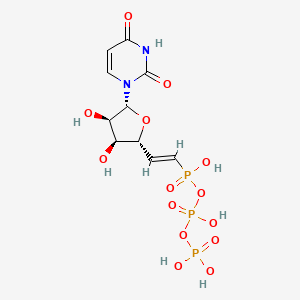
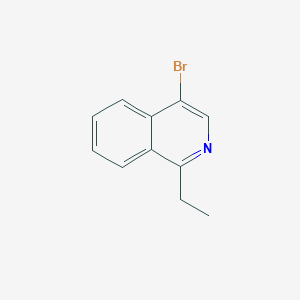
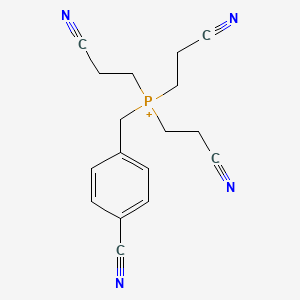
![N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide](/img/structure/B12834236.png)
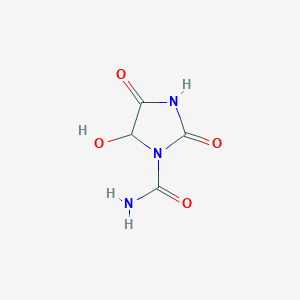
![3-(4-(6-Methoxybenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol](/img/structure/B12834260.png)


